molecular formula C14H15F2N3S B11734413 5-(aminomethyl)-1-[(2R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]-2,3-dihydro-1H-imidazole-2-thione

5-(aminomethyl)-1-[(2R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]-2,3-dihydro-1H-imidazole-2-thione

Cat. No.: B11734413
M. Wt: 295.35 g/mol
InChI Key: YZZVIKDAOTXDEB-SNVBAGLBSA-N
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Description

5-(aminomethyl)-1-[(2R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]-2,3-dihydro-1H-imidazole-2-thione is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes an aminomethyl group, a difluorotetrahydronaphthalenyl moiety, and an imidazole-2-thione ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(aminomethyl)-1-[(2R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]-2,3-dihydro-1H-imidazole-2-thione typically involves multi-step organic reactions. One common approach is the catalytic asymmetric synthesis of α-chiral primary amines, which can be achieved through biomimetic chemocatalysis inspired by enzymatic transaminations . This method is appealing due to its atom-economical and cost-effective nature.

Industrial Production Methods

Industrial production of this compound may involve hybrid homogeneous/heterogeneous relay catalysis, which combines homogeneous-catalyzed selective oxidation with heterogeneous-catalyzed reductive amination . This method enhances overall efficiency and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(aminomethyl)-1-[(2R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]-2,3-dihydro-1H-imidazole-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Copper catalysts, oxygen, and other oxidizing agents.

    Reduction: Ammonia or other nitrogen sources, hydrogen gas, and metal catalysts.

    Substitution: Nucleophiles such as halides or amines.

Major Products

The major products formed from these reactions include various substituted imidazole derivatives and difluorotetrahydronaphthalenyl compounds.

Scientific Research Applications

5-(aminomethyl)-1-[(2R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]-2,3-dihydro-1H-imidazole-2-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(aminomethyl)-1-[(2R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]-2,3-dihydro-1H-imidazole-2-thione involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins and enzymes involved in cellular signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(aminomethyl)-1-[(2R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]-2,3-dihydro-1H-imidazole-2-thione is unique due to its combination of functional groups and its potential for diverse applications in various fields. Its difluorotetrahydronaphthalenyl moiety and imidazole-2-thione ring provide distinct chemical properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C14H15F2N3S

Molecular Weight

295.35 g/mol

IUPAC Name

4-(aminomethyl)-3-[(2R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]-1H-imidazole-2-thione

InChI

InChI=1S/C14H15F2N3S/c15-9-3-8-4-10(1-2-12(8)13(16)5-9)19-11(6-17)7-18-14(19)20/h3,5,7,10H,1-2,4,6,17H2,(H,18,20)/t10-/m1/s1

InChI Key

YZZVIKDAOTXDEB-SNVBAGLBSA-N

Isomeric SMILES

C1CC2=C(C[C@@H]1N3C(=CNC3=S)CN)C=C(C=C2F)F

Canonical SMILES

C1CC2=C(CC1N3C(=CNC3=S)CN)C=C(C=C2F)F

Origin of Product

United States

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